molecular formula C6H4BrN3S B2541152 5-Bromothiazolo[4,5-b]pyridin-2-amine CAS No. 1206250-55-6

5-Bromothiazolo[4,5-b]pyridin-2-amine

Cat. No.: B2541152
CAS No.: 1206250-55-6
M. Wt: 230.08
InChI Key: ZLVVXHLXFMDCPG-UHFFFAOYSA-N
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Description

Structural Context and Significance of the Thiazolopyridine Ring System in Heterocyclic Chemistry

The thiazolopyridine ring system is a fused heterocyclic structure composed of a thiazole (B1198619) ring and a pyridine (B92270) ring. This fusion of two well-recognized heterocycles results in a scaffold that is a key component in a multitude of both natural and synthetic products. researchgate.net In the realm of medicinal chemistry, thiazolopyridine derivatives are considered "privileged structures" due to their ability to interact with a wide array of biological targets. researchgate.net The arrangement of nitrogen and sulfur atoms within the fused ring system allows for diverse intermolecular interactions, which is a crucial factor for the biological activity of these compounds.

The versatility of the thiazolopyridine scaffold has led to the development of a vast number of derivatives with a broad spectrum of biological activities. These include potential applications as anticancer, anti-inflammatory, antimicrobial, antioxidant, and herbicidal agents. researchgate.netmdpi.com The functionalization of the core thiazolopyridine structure at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it a highly attractive scaffold for the design and development of new therapeutic agents. researchgate.net

Research Landscape and Focus on 5-Bromothiazolo[4,5-b]pyridin-2-amine and Related Isomers in Contemporary Chemical and Biological Sciences

The research landscape for thiazolopyridine derivatives is vibrant, with numerous studies focusing on the synthesis and biological evaluation of novel compounds. A significant area of this research involves the introduction of various substituents onto the thiazolopyridine core to explore their structure-activity relationships. Halogenated derivatives, in particular, play a crucial role as versatile intermediates in organic synthesis, often serving as precursors for more complex molecules through cross-coupling reactions.

While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests its importance as a synthetic intermediate. The bromine atom at the 5-position can serve as a handle for introducing a wide range of functional groups, enabling the creation of diverse libraries of compounds for biological screening.

The broader class of brominated thiazolopyridines and their isomers are subjects of academic and industrial research. For instance, isomers such as 2-Amino-5-bromothiazolo[5,4-b]pyridine and 6-Bromothiazolo[4,5-b]pyridin-2-amine are noted as intermediates in organic synthesis for the preparation of more complex molecules, including potential drugs and pesticides. cymitquimica.comchembk.com The position of the bromine atom on the thiazolopyridine scaffold can significantly influence the reactivity of the molecule and the biological activity of its derivatives.

The exploration of novel thiazolopyridine derivatives continues to yield compounds with interesting biological profiles. For example, the thiazolopyridine AV25R has been shown to exhibit selective anti-proliferative and metabolism-modulating effects in certain cancer cell lines. nih.gov Such findings underscore the therapeutic potential of this class of compounds and motivate further investigation into derivatives like this compound.

Below is a data table of related brominated thiazolopyridine isomers and derivatives found in chemical databases, highlighting their role as building blocks in chemical synthesis.

Compound NameCAS NumberMolecular FormulaRole/Application
2-Amino-5-bromothiazolo[5,4-b]pyridineNot AvailableC₆H₄BrN₃SChemical Intermediate
6-Bromothiazolo[4,5-b]pyridin-2-amineNot AvailableC₆H₄BrN₃SOrganic Synthesis Intermediate
2-Bromothiazolo[5,4-b]pyridine412923-40-1C₆H₃BrN₂SChemical Intermediate
N-(5-bromothiazolo[5,4-b]pyridin-2-yl)-4-(2-hydroxypropan-2-yl)benzamide1202053-78-8C₁₆H₁₄BrN₃O₂SSynthetic Derivative

The research into the synthesis and application of thiazolopyridine derivatives is a dynamic field. The potential of compounds like this compound as key building blocks for the discovery of new bioactive molecules remains a promising area for future scientific exploration. The diverse biological activities already reported for the thiazolopyridine scaffold suggest that derivatives of this compound could hold significant potential in various therapeutic areas. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-[1,3]thiazolo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVVXHLXFMDCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromothiazolo 4,5 B Pyridin 2 Amine and Analogues

Classical and Contemporary Synthetic Pathways to the Thiazolopyridine Core

The construction of the thiazolo[4,5-b]pyridine (B1357651) core is a pivotal step in the synthesis of 5-Bromothiazolo[4,5-b]pyridin-2-amine. A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern multi-step approaches, to efficiently assemble this heterocyclic system.

Cyclization Reactions for Thiazolopyridine Ring System Formation

The formation of the thiazolopyridine ring system is often achieved through cyclization reactions, which involve the intramolecular or intermolecular condensation of appropriately functionalized precursors.

One common approach involves the use of thiourea (B124793) intermediates . For instance, the reaction of a suitably substituted aminopyridine with a thiocyanate (B1210189) salt can generate a thiourea derivative, which can then undergo intramolecular cyclization to form the thiazolopyridine ring. Another strategy employs 3-amino-2-chloropyridine derivatives . These compounds can react with isothiocyanates in a one-step process to yield N-substituted thiazolo[5,4-b]pyridin-2-amines. researchgate.net The reaction proceeds through the initial formation of a thiourea intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen chloride. researchgate.net

Furthermore, the reaction of 2-aminonicotinonitriles can lead to the formation of the pyrido[3′,2′:4,5]pyrrolo[3,2-d] tandfonline.comresearchgate.netoxazin-4(5H)-one ring system through a multi-step synthesis that includes a Thorpe-Ziegler reaction, which is a type of intramolecular cyclization. researchgate.net While not a direct synthesis of the thiazolopyridine core, this illustrates the utility of cyclization reactions in building complex fused heterocyclic systems.

Starting Material Reagent(s) Key Intermediate Product Citation
3-amino-2-chloropyridinePhenyl isothiocyanateThiourea derivativeN-phenylthiazolo[5,4-b]pyridin-2-amine researchgate.net
2-aminonicotinonitrilesMulti-step-Pyrido[3′,2′:4,5]pyrrolo[3,2-d] tandfonline.comresearchgate.netoxazin-4(5H)-one researchgate.net

Strategic Bromination Methods on Pyridine (B92270) and Thiazolopyridine Scaffolds

The introduction of a bromine atom at the 5-position of the thiazolo[4,5-b]pyridine ring is a crucial step in the synthesis of the target compound. Strategic bromination can be achieved on either the pre-formed thiazolopyridine scaffold or on a pyridine precursor prior to cyclization.

While direct bromination of the thiazolo[4,5-b]pyridin-2-amine (B175906) is one possibility, regioselectivity can be a challenge. A more controlled approach often involves the use of specific brominating agents and conditions. For example, copper-catalyzed coupling reactions have been utilized in the synthesis of related brominated heterocyclic systems. In the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, a copper iodide catalyst was employed for the coupling of various sulfonamides. growingscience.com This suggests that copper-mediated reactions could be a viable strategy for the introduction of bromine onto the thiazolopyridine core.

Electrochemical methods also present a green and efficient alternative for bromination. Catalyst- and supporting-electrolyte-free electrosynthesis has been reported for the synthesis of benzothiazoles and thiazolopyridines, highlighting the potential for electrochemical approaches in the halogenation of these heterocyclic systems. tandfonline.com

Multi-Step Synthesis Approaches from Commercial Precursors

The synthesis of this compound is often accomplished through a multi-step sequence starting from readily available commercial precursors.

One potential route could start from 3,5-dibromo-2-aminopyridine . This precursor already contains the desired bromine atom at one of the required positions. A subsequent reaction to introduce the thiazole (B1198619) ring, for instance, through reaction with a thiocyanate or a related reagent, could lead to the formation of the brominated thiazolopyridine core.

Another versatile precursor is 2,3-diaminopyridine . This compound can be used to construct the thiazole ring through various methods. For example, reaction with carbon disulfide followed by alkylation and cyclization can lead to the formation of a 2-aminothiazolo[4,5-b]pyridine. Subsequent bromination would then be required to obtain the final product.

A reported multi-step synthesis of pyrido[3′,2′:4,5]pyrrolo[3,2-d] tandfonline.comresearchgate.netoxazin-4(5H)-ones starting from 2-aminonicotinonitriles involves a sequence of Sandmeyer reaction, amination, Thorpe-Ziegler reaction, hydrolysis, and cyclization. researchgate.net This demonstrates the complexity and adaptability of multi-step syntheses in accessing diverse fused pyridine heterocyclic systems.

Green Chemistry Approaches in Thiazolopyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability.

Application of Environmentally Benign Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives in the synthesis of thiazole and thiazolopyridine derivatives. researchgate.net

Water has been utilized as a green solvent for the synthesis of thiazole derivatives. researchgate.net Its non-toxic and non-flammable nature makes it an attractive medium for organic reactions. For example, a three-component, one-pot condensation of arylglyoxal monohydrate, cyclic 1,3-dicarbonyls, and thioamides in water has been reported for the preparation of 1,3-thiazole derivatives. researchgate.net

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their low vapor pressure and high thermal stability. sciensage.info A Brønsted acidic ionic liquid, N-methyl-2-pyrrolidonium hydrogensulfate ([NMP][HSO4]), has been used to promote the cyclocondensation-cyclization reaction for the synthesis of 4-thiazolidinone (B1220212) derivatives under microwave irradiation and solvent-free conditions. sciensage.info

Deep eutectic solvents (DESs) are mixtures of Lewis or Brønsted acids and bases that have a melting point lower than that of the individual components. mdpi.com They are considered promising green solvents and have been used in the synthesis of thiazolo[5,4-d]thiazoles from dithiooxamide (B146897) and aromatic aldehydes. mdpi.com

Sabinene , a bicyclic monoterpene derived from biomass, has been investigated as a new green solvent for the synthesis of thiazolo[5,4-b]pyridines. researchgate.net This renewable solvent has shown effectiveness in both thermal and microwave-assisted reactions. researchgate.net

Green Solvent Example Application Advantages Citation
WaterSynthesis of 1,3-thiazole derivativesNon-toxic, non-flammable, readily available researchgate.net
Ionic LiquidsSynthesis of 4-thiazolidinone derivativesLow vapor pressure, high thermal stability, recyclability sciensage.info
Deep Eutectic SolventsSynthesis of thiazolo[5,4-d]thiazolesBiodegradable, low cost, easy to prepare mdpi.com
SabineneSynthesis of thiazolo[5,4-b]pyridinesRenewable, derived from biomass researchgate.net

Catalysis in Sustainable Synthesis

Catalysis plays a crucial role in the development of sustainable synthetic methods by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. mdpi.com

Heterogeneous catalysis offers the advantage of easy separation and recycling of the catalyst, which is a key principle of green chemistry. mdpi.com For example, silica-coated magnetite nanoparticles (Fe3O4@SiO2@KIT-6) have been used as a heterogeneous catalyst for the synthesis of benzothiazole (B30560) derivatives. bepls.com

Biocatalysis utilizes enzymes or whole cells to perform chemical transformations. Chitosan (B1678972), a naturally occurring biopolymer, has been explored as a green biocatalyst for the synthesis of thiazole derivatives. nih.gov A cross-linked chitosan hydrogel has been shown to be an effective and recyclable biocatalyst for the synthesis of novel thiazoles under ultrasonic irradiation. mdpi.com

Organocatalysis involves the use of small organic molecules as catalysts. 1,4-diazabicyclo[2.2.2]octane (DABCO), a hindered base, has been used as an eco-friendly catalyst for the synthesis of new thiazole derivatives containing a benzofuran (B130515) moiety. bepls.com

The development of multi-component reactions (MCRs) is another important aspect of sustainable synthesis. nih.gov MCRs allow for the construction of complex molecules in a single step from three or more reactants, thereby reducing the number of synthetic steps, minimizing waste, and saving time and resources. nih.gov A five-component cascade reaction has been developed for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. nih.gov

Non-Conventional Activation Methods (e.g., microwave-assisted synthesis, ultrasound reactions)

To overcome the limitations of classical synthetic approaches, such as long reaction times and harsh conditions, non-conventional activation methods like microwave irradiation and ultrasound have been successfully employed in the synthesis of thiazolopyridine derivatives and related heterocyclic compounds. These techniques offer significant advantages by promoting cleaner and more efficient chemical transformations.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. This localized heating can lead to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes. researchgate.net For the synthesis of various pyridothiazine and isothiazolopyridine systems, microwave-assisted conditions have been shown to provide higher yields in shorter timeframes compared to conventional heating methods. nih.gov This methodology is noted for being environmentally friendly, offering high yields, and simplifying work-up procedures. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine-based Heterocycles

Product Conventional Method (Time) Conventional Method (Yield) Microwave Method (Time) Microwave Method (Yield) Reference
Isothiazolo[5,4-b]-pyridine-3,6-dione derivative 8 h 65% 10 min 85% researchgate.net
Pyrido[3,2-e] rsc.orgwisdomlib.org-thiazine-4,7(8H)-dione derivative 10 h 60% 15 min 80% researchgate.net

Ultrasound Reactions (Sonochemistry)

Ultrasound-assisted synthesis employs acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to accelerate chemical reactions. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and increasing reaction rates. nih.gov This green chemistry approach offers numerous advantages, including significantly shorter reaction times, milder operating conditions, and high product yields, often with improved purity. nih.govresearchgate.net

The application of ultrasound has proven effective for synthesizing various thiazole derivatives. wisdomlib.orgnih.gov For instance, the synthesis of rhodanine (B49660) derivatives using ultrasound irradiation achieved yields of up to 99% within just 2 minutes, a significant improvement over the 30-150 minutes required by conventional reflux methods. wisdomlib.org Similarly, ultrasound has been used to synthesize dihydropyrano[2,3-c]pyrazole derivatives in water, achieving a 92% yield in 35 minutes. nih.gov The efficiency of sonochemistry reduces energy consumption and often allows for the use of greener solvents like water, further enhancing its environmental credentials. nih.gov

Table 2: Efficacy of Ultrasound-Assisted Synthesis for Thiazole and Related Heterocycles

Reaction Type Conventional Method (Time) Ultrasound Method (Time) Ultrasound Method (Yield) Reference
Knoevenagel condensation for rhodanine derivatives 30-150 min 2 min Up to 99% wisdomlib.org
Synthesis of dihydropyrano[2,3-c]pyrazoles Not specified 35 min 92% (in water at 50°C) nih.gov

Control of Regioselectivity and Stereoselectivity in Thiazolopyridine Construction

The biological activity of thiazolopyridine derivatives is highly dependent on their specific isomeric form. Therefore, controlling the regioselectivity and stereoselectivity during synthesis is of paramount importance for accessing the desired molecular architecture.

Regioselectivity

Regioselectivity in the construction of the thiazolopyridine scaffold refers to the control over the orientation of the fused thiazole and pyridine rings, which gives rise to different constitutional isomers. The synthetic strategy employed is the primary determinant of the regiochemical outcome. Two main approaches are generally considered: the annulation of a thiazole ring onto a pre-existing pyridine core, or the construction of the pyridine ring onto a thiazole precursor. researchgate.net

For instance, the Hantzsch thiazole synthesis and its variations are commonly used to build the thiazole ring. The choice of the starting substituted aminopyridine or pyridine-thione will dictate the final arrangement of the fused system. Multi-component reactions, which assemble complex molecules in a single step, can also be designed to exhibit high regioselectivity. A five-component cascade reaction for the synthesis of thiazolo[3,2-a]pyridine derivatives proceeds with high regioselectivity, ensuring the formation of a specific isomer. rsc.org The reaction conditions, including catalysts and solvents, can also influence the regiochemical pathway, favoring one isomer over others.

Stereoselectivity

While the core aromatic thiazolopyridine ring system is planar, stereocenters are often introduced in the substituents attached to the ring or during the synthesis of partially saturated analogues. The control of stereoselectivity—the preferential formation of one stereoisomer over another—is crucial in these cases.

In reactions such as electrophilic heterocyclization used to form related fused thiazole systems, the choice of reagent can determine the stereochemical outcome. For example, in the synthesis of rsc.orgwisdomlib.orgthiazolo[3,2-b] rsc.orgnih.govnih.govtriazol-7-ium salts, bromination was found to be more stereoselective than iodination, leading preferentially to one geometric isomer. researchgate.net This highlights how the nature of the electrophile can influence the stereochemistry of the cyclization step. In multi-component reactions leading to complex structures like thiazolo pyridine-fused spirooxindoles, the relative configuration of the newly formed stereocenters, particularly the spiro-carbon, is a critical aspect of the synthesis. nih.gov Careful selection of catalysts, chiral auxiliaries, and reaction conditions is essential to achieve high levels of stereocontrol.

Comprehensive Spectroscopic and Analytical Characterization Techniques for Thiazolopyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Bromothiazolo[4,5-b]pyridin-2-amine is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the amine protons. The protons on the pyridine ring would likely appear as doublets or multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts of these protons are influenced by the bromine atom and the fused thiazole (B1198619) ring. The amine (-NH₂) protons are expected to present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbon atoms of the pyridine and thiazole rings. The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronegativity. The chemical shifts for the carbons in the thiazole ring, particularly the carbon bearing the amino group (C2), would also be characteristic. In related thiazolo[4,5-b]pyridin-2-one derivatives, carbon signals have been observed in the range of δ 23.8 to 169.0 ppm. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring Protons7.0 - 8.5110 - 160
Amine ProtonsVariable (broad singlet)-
Thiazole Ring Carbons-100 - 170
Pyridine Ring Carbons-110 - 160

Note: The data in this table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight of a compound and to deduce its elemental formula. For this compound, with a molecular formula of C₆H₄BrN₃S, the expected exact mass can be calculated. cymitquimica.comamericanelements.com

HRMS analysis of this compound would aim to detect the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. The high mass accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 isotopic distribution pattern, further confirming the presence of a single bromine atom in the molecule. For a related brominated thiadiazolo[3,2-a]pyrimidine derivative, the HRMS data was instrumental in confirming its structure. rsc.org

Interactive Data Table: HRMS Data

IonCalculated m/z
[C₆H₄⁷⁹BrN₃S]⁺228.9442
[C₆H₄⁸¹BrN₃S]⁺230.9421
[C₆H₅⁷⁹BrN₃S]⁺ (M+H)⁺229.9520
[C₆H₅⁸¹BrN₃S]⁺ (M+H)⁺231.9499

Note: These are calculated exact masses. Experimentally observed values should be within a few parts per million (ppm) of these values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C=N and C=C bonds of the aromatic rings, and the C-Br bond.

The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic system are expected in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration will be observed in the fingerprint region, typically below 700 cm⁻¹. In a study of related thiadiazolo[3,2-a]pyrimidine derivatives, vibrational bands for NH₂ and C=O groups were identified at 3146 cm⁻¹ and 1695 cm⁻¹, respectively. rsc.org The IR spectrum of 2-aminopyridine, a related structural fragment, also shows characteristic N-H stretching bands. nist.gov

Interactive Data Table: Expected IR Absorption Bands

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C=N Stretch (Aromatic)1500 - 1650
C=C Stretch (Aromatic)1500 - 1650
C-Br Stretch< 700

X-ray Diffraction Analysis for Solid-State Structural Determination and Intermolecular Interactions

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related structures, such as 5-bromo-2-chloropyrimidin-4-amine, reveals important packing features. researchgate.net In the solid state, molecules of this compound would likely be involved in intermolecular hydrogen bonding through the amino group and the nitrogen atoms of the pyridine and thiazole rings. These interactions play a crucial role in the formation of the crystal lattice. The bromine atom could also participate in halogen bonding. A crystal structure determination would provide precise measurements of the thiazolo[4,5-b]pyridine (B1357651) core's planarity and the orientation of the amino group. The X-ray structures of 2,4-dibromothiazole (B130268) have been reported, providing insights into the solid-state interactions of brominated thiazole rings. researchgate.net

Elemental Analysis for Purity and Quantitative Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. For this compound (C₆H₄BrN₃S), the theoretical elemental composition can be calculated. cymitquimica.comamericanelements.com

The experimental values obtained from elemental analysis should be in close agreement (typically within ±0.4%) with the calculated theoretical values to confirm the purity and the assigned molecular formula. For instance, in the synthesis of novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, elemental analysis was used to confirm the composition of the synthesized compounds. mdpi.com

Interactive Data Table: Elemental Analysis Data

ElementTheoretical Percentage (%)
Carbon (C)31.32
Hydrogen (H)1.75
Bromine (Br)34.72
Nitrogen (N)18.26
Sulfur (S)13.93

Chemical Transformations and Derivatization Strategies of the 5 Bromothiazolo 4,5 B Pyridin 2 Amine Scaffold

Functionalization at the Amine Position (e.g., N-alkylation, N-acylation)

The primary amino group at the 2-position of the thiazole (B1198619) ring is a versatile handle for introducing a variety of substituents through N-alkylation and N-acylation reactions. These transformations are fundamental in modulating the electronic and steric properties of the molecule.

N-Alkylation: The introduction of alkyl groups on the exocyclic amine can be achieved under standard alkylating conditions. Generally, the reaction of 5-Bromothiazolo[4,5-b]pyridin-2-amine with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a suitable base affords the corresponding N-alkylated product. The choice of base and solvent is crucial to control the degree of alkylation and prevent side reactions. Common bases include potassium carbonate, sodium hydride, or organic bases like triethylamine (B128534). Over-alkylation to form the tertiary amine can be a competing process, and reaction conditions must be carefully optimized to favor mono-alkylation. wikipedia.orgmasterorganicchemistry.com The use of N-aminopyridinium salts as ammonia (B1221849) surrogates represents a modern approach to achieve selective mono-alkylation. nih.govchemrxiv.org

N-Acylation: Acylation of the 2-amino group is readily accomplished using acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed smoothly in the presence of a base like triethylamine or pyridine (B92270) to neutralize the hydrogen halide byproduct. nih.govresearchgate.net This method allows for the introduction of a wide array of acyl moieties, including aliphatic, aromatic, and heteroaromatic groups, thereby enabling extensive exploration of the chemical space around the core scaffold. Microwave-assisted acylation has also been reported as an efficient method for these transformations. nih.govresearchgate.net

TransformationReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (R-X), Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF)N-Alkyl-5-bromothiazolo[4,5-b]pyridin-2-amine
N-AcylationAcyl chloride (RCOCl) or Anhydride ((RCO)2O), Base (e.g., Et3N, Pyridine), Solvent (e.g., DCM, Dioxane)N-Acyl-5-bromothiazolo[4,5-b]pyridin-2-amine

Halogen Exchange and Introduction of Diverse Halogen Substituents

The bromine atom at the 5-position is a key functional group that can be exchanged for other halogens or utilized in further transformations. Halogen exchange reactions can be valuable for modulating the electronic properties of the pyridine ring and for accessing different cross-coupling reactivities.

Furthermore, lithiation of the bromo-substituted position followed by quenching with an electrophilic halogen source (e.g., I₂, Br₂, or sources of F⁺) can be employed to introduce different halogen atoms. This strategy provides a route to iodo, chloro, or even fluoro-substituted analogs, which can exhibit altered reactivity in subsequent cross-coupling reactions.

TransformationReagents and ConditionsProduct Type
Halogen DanceStrong base (e.g., LDA), aprotic solvent (e.g., THF), low temperatureIsomeric bromothiazolo[4,5-b]pyridin-2-amine
Halogen Exchange (via lithiation)1. Organolithium reagent (e.g., n-BuLi) 2. Electrophilic halogen source (e.g., I₂, C₂Cl₆)5-Iodo/Chloro-thiazolo[4,5-b]pyridin-2-amine

Cross-Coupling Reactions (e.g., Palladium-catalyzed Suzuki coupling, Buchwald-Hartwig coupling) for Aryl/Heteroaryl Moiety Introduction

The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. nih.govbeilstein-journals.org In a typical reaction, this compound is reacted with an aryl or heteroaryl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃). nih.govnih.govresearchgate.net This reaction is highly versatile and tolerates a broad range of functional groups on the coupling partners, allowing for the synthesis of a diverse library of 5-aryl/heteroaryl-thiazolo[4,5-b]pyridin-2-amine derivatives. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgnih.govresearchgate.netacsgcipr.org While the primary amino group at the 2-position can also participate in this reaction, the bromo-substituent at the 5-position can be coupled with a variety of primary and secondary amines to introduce new amino functionalities. wikipedia.orglibretexts.orgnih.govresearchgate.net The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a strong base (e.g., NaOtBu, K₃PO₄). wikipedia.orglibretexts.orgnih.govresearchgate.net

Coupling PartnerCatalyst SystemBaseProduct
Arylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃5-Aryl-thiazolo[4,5-b]pyridin-2-amine
Heteroarylboronic acid (HetAr-B(OH)₂)Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃5-Heteroaryl-thiazolo[4,5-b]pyridin-2-amine
Primary/Secondary Amine (R¹R²NH)Pd₂(dba)₃ / Phosphine ligandNaOtBu or K₃PO₄5-(R¹R²N)-thiazolo[4,5-b]pyridin-2-amine

Cyclization and Annulation Reactions to Form Fused Ring Systems

The this compound scaffold can serve as a building block for the construction of more complex, fused polycyclic systems. These reactions often involve the functional groups on both the thiazole and pyridine rings.

For instance, derivatization of the 2-amino group followed by an intramolecular cyclization onto the pyridine ring can lead to the formation of a new fused ring. thieme-connect.comdmed.org.uaresearchgate.netdmed.org.ua Similarly, transformations involving the bromine at the 5-position and an adjacent functional group can be utilized to construct annulated systems. One common strategy is the Friedländer annulation, where a ketone is condensed with an ortho-aminoaryl ketone or aldehyde to form a quinoline (B57606) ring system. researchgate.net While not directly applicable to the starting material, appropriate functionalization of the 5-position post-coupling could enable such cyclizations.

Furthermore, multicomponent reactions can be employed to construct fused thiazolo[4,5-b]pyridine (B1357651) derivatives, although these often start from simpler precursors. dmed.org.ua The inherent reactivity of the scaffold allows for its incorporation into more complex structures through carefully designed reaction sequences. nih.govmdpi.comnih.govnih.govmdpi.com

Reaction TypeGeneral StrategyResulting Fused System
Intramolecular CyclizationFunctionalization of the 2-amino group followed by reaction with a suitable ortho-substituent on the pyridine ring.Tetracyclic systems incorporating the thiazolo[4,5-b]pyridine core.
Annulation post-functionalizationCross-coupling at the 5-position to introduce a reactive group, followed by cyclization with a neighboring position.Polycyclic aromatic systems containing the thiazolo[4,5-b]pyridine moiety.

Reactivity at the Thiazole and Pyridine Moieties Towards Electrophiles and Nucleophiles

The thiazolo[4,5-b]pyridine ring system exhibits a complex reactivity pattern towards electrophiles and nucleophiles, influenced by the interplay of the two heterocyclic rings and the substituents.

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution. The thiazole ring is also relatively electron-poor. The presence of the electron-donating amino group at the 2-position can activate the ring system towards electrophiles, while the electron-withdrawing bromine atom at the 5-position has a deactivating effect. The outcome of electrophilic substitution will depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen. youtube.comnih.govyoutube.comresearchgate.net The bromine atom at the 5-position can potentially be displaced by strong nucleophiles under harsh conditions, although this is generally less facile than palladium-catalyzed cross-coupling reactions. The reactivity of the pyridine ring towards nucleophiles is enhanced by the electron-withdrawing nature of the fused thiazole ring and the bromine substituent. The 2-amino group, being electron-donating, may slightly decrease the propensity for nucleophilic attack on the pyridine ring.

Reaction TypeExpected ReactivityInfluencing Factors
Electrophilic SubstitutionGenerally disfavored due to the electron-deficient nature of the rings.The activating effect of the 2-amino group may direct substitution to specific positions under forcing conditions.
Nucleophilic SubstitutionPossible at the 5-position (displacement of bromide) under forcing conditions.The electron-deficient nature of the pyridine ring and the fused thiazole system facilitates nucleophilic attack.

Computational Chemistry Investigations and Theoretical Modeling of 5 Bromothiazolo 4,5 B Pyridin 2 Amine

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. It is particularly effective for optimizing molecular geometry, determining electronic structure, and predicting chemical reactivity. mdpi.commdpi.com For 5-Bromothiazolo[4,5-b]pyridin-2-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can establish the most stable three-dimensional conformation and provide a wealth of electronic data. researchgate.netsemanticscholar.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. irjweb.comresearchgate.net The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap generally indicates higher chemical reactivity, greater polarizability, and a higher propensity for intramolecular charge transfer. irjweb.comnih.gov

In studies of related heterocyclic systems like imidazo[4,5-b]pyridine derivatives, DFT calculations have been used to determine these energy values. mdpi.comnih.gov The analysis reveals that the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on electron-deficient regions, and the energy gap reflects the molecule's kinetic stability. irjweb.commdpi.com For this compound, the HOMO would likely be concentrated on the electron-donating amine group and the thiazole (B1198619) ring, with the LUMO spread across the pyridine (B92270) ring system. A low energy gap would suggest significant potential for charge transfer interactions. mdpi.com

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for a Related Heterocyclic System

This table presents example data for analogous compounds to illustrate the outputs of DFT calculations, not specific data for this compound.

Parameter Symbol Formula Illustrative Value
HOMO Energy EHOMO - -6.29 eV
LUMO Energy ELUMO - -1.81 eV
Energy Gap ΔE ELUMO - EHOMO 4.48 eV
Ionization Potential IP -EHOMO 6.29 eV
Electron Affinity EA -ELUMO 1.81 eV
Electronegativity χ -(EHOMO + ELUMO)/2 4.05 eV
Chemical Hardness η (ELUMO - EHOMO)/2 2.24 eV
Chemical Softness S 1/2η 0.22 eV-1

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com The MEP surface illustrates the electrostatic potential, with different colors indicating regions of varying charge. Typically, red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. nih.govresearchgate.net Green and yellow regions represent neutral potential.

For this compound, an MEP map would likely show negative potential (red) concentrated around the electronegative nitrogen atoms of the pyridine and thiazole rings, as well as the sulfur atom. nih.gov Conversely, the hydrogen atoms of the amine group would exhibit a strong positive potential (blue), identifying them as hydrogen bond donor sites. nih.gov This mapping provides a clear guide to the molecule's sites for intermolecular interactions and chemical reactions. researchgate.net

DFT calculations are highly effective in predicting vibrational spectra (FT-IR and FT-Raman) and NMR chemical shifts. nih.gov Theoretical calculations of vibrational frequencies can be correlated with experimental data to confirm the molecular structure and assign specific vibrational modes, such as stretching and bending of bonds (e.g., N-H, C=N, C-Br). semanticscholar.orgresearchgate.net It is standard practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and limitations of the theoretical method, which generally leads to excellent agreement with experimental results. semanticscholar.orgresearchgate.net

Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) can be used within the DFT framework to compute ¹H and ¹³C NMR chemical shifts. najah.edu Comparing these theoretical shifts with experimental data serves as a powerful validation of the computed molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com This technique is used to explore the conformational landscape of a molecule and to study its interactions with other molecules, such as a protein receptor in a biological system. nih.govresearchgate.net By simulating the movements of atoms and bonds, MD can reveal how this compound might bind within the active site of a target enzyme, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. mdpi.comresearchgate.net Studies on similar pyridine and thiazole derivatives have successfully used MD simulations to understand their binding modes with targets like cyclin-dependent kinases (CDKs). nih.gov

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization

Hirshfeld surface analysis is a graphical method used to deconstruct and quantify intermolecular interactions within a crystal structure. scirp.orgresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate strong interactions, such as hydrogen bonds. nih.govnih.gov

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Bromo-Substituted Heterocycle

This table shows representative data from an analogous compound to demonstrate the output of Hirshfeld analysis. nih.gov

Contact Type Contribution to Hirshfeld Surface (%)
H···H 35.5%
C···H/H···C 23.9%
Br···H/H···Br 16.4%
N···H/H···N 10.6%
S···H/H···S 7.9%
O···H/H···O 2.8%

Monte Carlo Simulations for Adsorption and Interaction Energies

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are particularly useful for studying the adsorption of molecules onto surfaces and calculating interaction energies. mdpi.comnih.gov For example, MC simulations can model the interaction between an inhibitor molecule and a metal surface in a simulated corrosive environment. uctm.edu

In the context of this compound, MC simulations could be employed to determine its most stable adsorption configuration on a given surface and to calculate the corresponding adsorption energy. mdpi.comuctm.edu Such studies on related imidazo[4,5-b]pyridine derivatives have been used to estimate their affinity for metal surfaces like iron, providing insights into their potential as corrosion inhibitors. uctm.edu The output typically includes the total energy, adsorption energy, and van der Waals and electrostatic components of the interaction. uctm.edu

Biological Activity Profiles of 5 Bromothiazolo 4,5 B Pyridin 2 Amine and Its Analogues

In Vitro Pharmacological Activities

The pharmacological profile of 5-Bromothiazolo[4,5-b]pyridin-2-amine and its derivatives has been extensively characterized through a variety of in vitro assays. These investigations have demonstrated a range of activities, including enzyme inhibition, antimicrobial effects, and anticancer properties.

Enzyme Inhibition Studies (e.g., Phosphoinositide 3-Kinase (PI3K) isoforms, c-KIT enzyme)

Derivatives of the thiazolo[4,5-b]pyridine (B1357651) scaffold have been identified as potent inhibitors of key enzymes implicated in cellular signaling and cancer progression, notably Phosphoinositide 3-Kinase (PI3K) and the c-KIT enzyme.

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K family of enzymes is crucial for regulating cellular functions such as growth, proliferation, and survival. nih.gov A series of N-heterocycle substituted thiazolo[5,4-b]pyridine (B1319707) analogues demonstrated significant inhibitory activity against the PI3Kα isoform. One lead compound, featuring a methoxypyridine and a morpholinyl thiazolo[5,4-b]pyridine structure, exhibited exceptionally potent PI3kα inhibition with an IC₅₀ value of 3.6 nM. nih.gov Further structural modifications revealed that incorporating a sulfonamide functional group was a critical factor in modulating the inhibitory activity. nih.gov Additionally, related 5-phenylthiazol-2-amine derivatives have been developed as PI4KIIIβ inhibitors that effectively suppress the PI3K/AKT signaling pathway, highlighting the therapeutic potential of targeting this axis in cancer treatment. nih.gov

c-KIT Enzyme Inhibition: The c-KIT receptor tyrosine kinase is a therapeutic target, particularly in gastrointestinal stromal tumors (GIST). nih.gov In an effort to overcome resistance to existing inhibitors like imatinib (B729), novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated. One derivative, designated as 6r, emerged as a potent c-KIT inhibitor. nih.gov It demonstrated significant activity against the imatinib-resistant c-KIT V560G/D816V double mutant (IC₅₀ = 4.77 μM) and effectively suppressed the proliferation of c-KIT-dependent GIST-T1 cancer cells. nih.gov

Enzyme Inhibition Data for Thiazolo[4,5-b]pyridine Analogues
Compound ClassTarget EnzymeActivity MetricValueReference
N-heterocyclic thiazolo[5,4-b]pyridinePI3KαIC₅₀3.6 nM nih.gov
Thiazolo[5,4-b]pyridine derivative (6r)c-KIT V560G/D816VIC₅₀4.77 μM nih.gov

Antimicrobial and Antifungal Activity Evaluations Against Pathogenic Strains

Analogues of this compound have been evaluated for their efficacy against a range of pathogenic bacteria and fungi. A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were screened for antimicrobial activity, with several compounds showing moderate effects. mdpi.com Notably, compound 3g, which features a 3,4-dimethoxyphenyl group, displayed potent inhibitory action against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM. mdpi.com Other studies on thiazolo[4,5-b]pyridine derivatives have reported activity against Candida albicans, with a MIC of 12.5 μg/mL. researchgate.net

Conversely, certain related structures, such as amidino-substituted imidazo[4,5-b]pyridines, were found to be largely devoid of antibacterial activity against strains of S. aureus, S. pneumoniae, and E. coli, with MIC values greater than 64 μM. mdpi.com However, some imidazo[4,5-b]pyridine derivatives did show sensitivity against Gram-positive bacteria like Bacillus cereus. mdpi.com

Antimicrobial and Antifungal Activity of Thiazolo[4,5-b]pyridine Analogues
Compound Class/DerivativePathogenic StrainActivity MetricValueReference
5-methyl-7-(3,4-dimethoxyphenyl)-3H-thiazolo[4,5-b]pyridin-2-one (3g)Pseudomonas aeruginosaMIC0.21 μM mdpi.com
5-methyl-7-(3,4-dimethoxyphenyl)-3H-thiazolo[4,5-b]pyridin-2-one (3g)Escherichia coliMIC0.21 μM mdpi.com
Thiazolo[4,5-b]pyridine derivativeCandida albicansMIC12.5 μg/mL researchgate.net
Amidino-substituted imidazo[4,5-b]pyridinesE. coli, S. aureusMIC> 64 μM mdpi.com

Anticancer and Antiproliferative Activity in Human Cancer Cell Lines

The anticancer potential of thiazolo[4,5-b]pyridine derivatives and their analogues has been a primary focus of research. These compounds have demonstrated significant antiproliferative activity across various human cancer cell lines.

Bromo-substituted imidazo[4,5-b]pyridines, which are structurally related to the subject compound, have shown a marked increase in antiproliferative activity. mdpi.com Two derivatives, in particular, exhibited sub-micromolar inhibitory activity against the SW620 colon carcinoma cell line, with IC₅₀ values of 0.4 μM and 0.7 μM, respectively. mdpi.com Isothiazolo[5,4-b]pyridine derivatives have also been reported to exhibit a broad spectrum of anticancer action, with a GI₅₀ (50% growth inhibition) concentration of approximately 20 mM/L. nih.gov

Thiazolo[5,4-b]pyridine derivatives designed as c-KIT inhibitors also showed potent antiproliferative effects. Compound 6r significantly attenuated the proliferation of GIST-T1 and HMC1.2 cancer cells. nih.gov Its activity on HMC1.2 cells, which harbor resistant c-KIT mutations, was notably higher than that of imatinib, with a GI₅₀ value of 1.15 μM. nih.gov Furthermore, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and tested against a panel of human cancer cell lines, including A375 (melanoma), C32 (melanoma), DU145 (prostate), and MCF-7 (breast). mdpi.com Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b) was identified as the most active derivative. mdpi.com

Antiproliferative Activity of Thiazolo[4,5-b]pyridine Analogues
Compound ClassCancer Cell LineActivity MetricValueReference
Bromo-substituted imidazo[4,5-b]pyridine (Compound 10)SW620 (Colon Carcinoma)IC₅₀0.4 μM mdpi.com
Bromo-substituted imidazo[4,5-b]pyridine (Compound 14)SW620 (Colon Carcinoma)IC₅₀0.7 μM mdpi.com
Isothiazolo[5,4-b]pyridine derivativeVariousGI₅₀~20 mM/L nih.gov
Thiazolo[5,4-b]pyridine derivative (6r)HMC1.2 (Mast Cell Leukemia)GI₅₀1.15 μM nih.gov
Thiazolo[5,4-b]pyridine derivative (6r)GIST-T1 (Gastrointestinal Stromal Tumor)GI₅₀Comparable to Imatinib (0.02 μM) nih.gov
Thiazolo[4,5-d]pyrimidine derivative (3b)A375, C32, DU145, MCF-7/WT-Most active in series mdpi.com

Other Reported Bioactivities (e.g., H3 receptor antagonism, antioxidant properties)

Beyond enzyme inhibition and cytotoxicity, analogues of this compound have been explored for other biological activities.

Histamine H3 Receptor Antagonism: The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. nih.gov A series of optimizations on a related scaffold led to the identification of 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one (compound 45e) as a potent and selective H3R inverse agonist with a Kᵢ of 4.0 nM. nih.gov This demonstrates the potential of the broader thiazolopyridine chemical space to interact with G-protein coupled receptors.

Antioxidant Properties: Several novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide have been synthesized and evaluated for their antioxidant activity. pensoft.netresearchgate.net These in vitro studies utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method to assess the compounds' ability to mitigate oxidative stress. pensoft.netresearchgate.net Additionally, some imidazo[4,5-b]pyridine derivatives have also been noted for their antioxidative potential. mdpi.com

Molecular Mechanisms of Action (MOA)

Understanding the molecular basis for the observed biological activities is crucial for the rational design of more potent and selective therapeutic agents. Research into the molecular mechanisms of action (MOA) for this class of compounds has focused on identifying and validating their direct molecular targets.

Identification and Validation of Molecular Targets

The diverse biological effects of thiazolo[4,5-b]pyridine derivatives are a consequence of their interaction with specific molecular targets.

Protein Kinases (PI3K, c-KIT): As detailed in section 6.1.1, the primary molecular targets identified for the anticancer activity of many thiazolo[4,5-b]pyridine analogues are protein kinases. The potent inhibition of PI3Kα and various c-KIT mutants directly links these compounds to the disruption of key signaling pathways that drive cancer cell proliferation and survival. nih.govnih.gov The mechanism for some derivatives involves inhibiting the PI3K/AKT pathway, which subsequently induces cancer cell apoptosis and cell cycle arrest. nih.gov

Bacterial Enzymes (DNA Gyrase, DHFR): For antimicrobial activity, molecular docking studies have provided insights into potential targets. The antibacterial action of the highly active compound 3g (5-methyl-7-(3,4-dimethoxyphenyl)-3H-thiazolo[4,5-b]pyridin-2-one) was suggested to involve the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. mdpi.com For the related imidazo[4,5-b]pyridine scaffold, molecular docking studies have implicated Dihydrofolate reductase (DHFR) as a potential target. mdpi.com

Tubulin: In studies of certain imidazo[4,5-b]pyridine-derived acrylonitriles, tubulin was confirmed as the primary molecular target, linking their antiproliferative effects to the disruption of microtubule dynamics. mdpi.com

Histamine H3 Receptor: The activity of specific analogues as H3 receptor inverse agonists confirms direct interaction with this G-protein coupled receptor, validating it as a molecular target for compounds within this chemical class aimed at neurological applications. nih.gov

These findings underscore the versatility of the thiazolo[4,5-b]pyridine scaffold, which can be chemically modified to selectively interact with a range of biologically important macromolecules, including kinases, bacterial enzymes, and cell surface receptors.

Analysis of Ligand-Receptor Binding Interactions

The biological efficacy of this compound and its analogues is fundamentally linked to their ability to bind with high affinity and specificity to protein targets, particularly kinases. The thiazolo[4,5-b]pyridine scaffold serves as a versatile framework for establishing key interactions within the ATP-binding pockets of these enzymes.

Molecular docking studies and structure-activity relationship (SAR) analyses have revealed that the nitrogen atoms within the heterocyclic core, as well as the 2-amino group, frequently participate in crucial hydrogen bonding interactions with the hinge region of kinases. For instance, in the case of phosphoinositide 3-kinase (PI3K) inhibitors, the N-heterocyclic core of thiazolo[5,4-b]pyridine analogues has been shown to form hydrogen bonds with the Val851 residue in the hinge region of the PI3Kα isoform. mdpi.comnih.gov Similarly, molecular docking simulations of thiazolo[5,4-b]pyridine derivatives as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors have highlighted essential hydrogen bonding with the Cys797 residue. nih.gov

The nature and position of substituents on the thiazolo[4,5-b]pyridine ring system also play a pivotal role in defining the binding affinity and selectivity. Functional groups can be strategically introduced to engage with specific amino acid residues in the active site, leading to enhanced potency. For example, the 5-position of the thiazolo[5,4-b]pyridine scaffold has been functionalized to target the ATP-binding site of kinases such as BCR-ABL, RAF, and VEGFR2. nih.gov

The table below summarizes key ligand-receptor binding interactions reported for analogues of this compound.

Compound ClassTarget Receptor/EnzymeKey Binding Interactions
Thiazolo[5,4-b]pyridine derivativesPhosphoinositide 3-Kinase (PI3Kα)Hydrogen bond with Val851 in the hinge region. mdpi.comnih.gov
Thiazolo[5,4-b]pyridine derivativesc-KITInteractions within the ATP-binding site. nih.gov
Thiazolo[5,4-b]pyridine derivativesEpidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)Hydrogen bonding with Cys797. nih.gov
Thiazolo[5,4-b]pyridine derivativesInterleukin-2-inducible T-cell Kinase (ITK)Hydrogen bonding contact with the hinge region via the 1-nitrogen and 2-amino group. nih.gov

Modulation of Specific Cellular Signaling Pathways

By engaging with and inhibiting key protein kinases, this compound analogues can effectively modulate intracellular signaling pathways that are often dysregulated in various diseases, particularly cancer. The inhibition of these kinases disrupts the downstream signaling cascades that control cell proliferation, survival, and differentiation.

A significant body of research has focused on the development of thiazolo[5,4-b]pyridine derivatives as potent PI3K inhibitors. mdpi.comnih.gov The PI3K/AKT/mTOR pathway is a critical signaling axis that is frequently hyperactivated in cancer. By inhibiting PI3K, these compounds can effectively block this pathway, leading to anti-proliferative effects. One study identified a thiazolo[5,4-b]pyridine compound with nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms, suggesting its potential for treating diseases mediated by the PI3K signaling pathway. mdpi.comnih.gov

Furthermore, derivatives of this scaffold have been identified as inhibitors of c-KIT, a receptor tyrosine kinase involved in the development of gastrointestinal stromal tumors (GIST). nih.gov A specific thiazolo[5,4-b]pyridine derivative was found to attenuate the proliferation of cancer cells by blocking c-KIT downstream signaling, leading to the induction of apoptosis and cell cycle arrest. nih.gov This compound also demonstrated potency against imatinib-resistant c-KIT mutants. nih.gov

The table below provides an overview of the cellular signaling pathways modulated by analogues of this compound.

Compound ClassModulated Signaling PathwayBiological Outcome
Thiazolo[5,4-b]pyridine derivativesPI3K/AKT/mTOR PathwayInhibition of cancer cell proliferation. mdpi.comnih.gov
Thiazolo[5,4-b]pyridine derivativesc-KIT Signaling PathwayAttenuation of cancer cell proliferation, induction of apoptosis and cell cycle arrest. nih.gov
Thiazolo[5,4-b]pyridine derivativesEGFR Signaling PathwayAnticancer activity in non-small cell lung cancer cell lines. nih.gov

Interactions with Biological Macromolecules

Beyond their interactions with protein kinases, the planar heterocyclic structure of thiazolo[4,5-b]pyridine derivatives suggests the potential for interactions with other biological macromolecules, such as nucleic acids. While direct studies on this compound are limited, research on structurally related compounds provides insights into this possibility.

For instance, studies on tetracyclic imidazo[4,5-b]pyridine derivatives, which share a similar pyridine (B92270) core, have demonstrated moderate to high binding affinities for both DNA and RNA. nih.govirb.hr These interactions are influenced by the nature and position of side chains on the heterocyclic core. nih.govirb.hr Such findings suggest that DNA and RNA could be potential cellular targets for this class of compounds. nih.govirb.hr

Furthermore, molecular docking studies of a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one, an analogue, have been performed against DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. mdpi.com This suggests a potential mechanism for antibacterial activity through the inhibition of DNA gyrase. mdpi.com

The table below summarizes the observed and potential interactions of thiazolo[4,5-b]pyridine analogues with biological macromolecules.

Compound ClassInteracting MacromoleculeType of Interaction/Potential Effect
Tetracyclic imidazo[4,5-b]pyridine derivativesDNA and RNAModerate to high binding affinity. nih.govirb.hr
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesDNA GyrasePotential inhibition of enzyme activity. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Investigation of Substituent Effects on Biological Potency and Selectivity

The thiazolo[4,5-b]pyridine (B1357651) core is a purine (B94841) bioisostere and has been identified in compounds with a wide range of pharmacological activities, including anticancer and antimicrobial effects. researchgate.netdmed.org.uamdpi.com Systematic studies on derivatives of the closely related thiazolo[5,4-b]pyridine (B1319707) scaffold, which shares key structural features, have provided significant insights into how substituents influence biological potency and selectivity. These findings are instrumental in guiding the modification of the 5-Bromothiazolo[4,5-b]pyridin-2-amine core.

In the context of phosphoinositide 3-kinase (PI3K) inhibition, research on thiazolo[5,4-b]pyridine analogues demonstrates that the introduction of specific groups via the bromo-intermediate is critical for activity. nih.gov For instance, the presence of a sulfonamide group was found to be important for inhibitory activity against PI3Kα. nih.gov Furthermore, attaching a pyridyl group to the core scaffold proved to be a key structural unit for potency, as its replacement with a phenyl group led to a significant decrease in activity. nih.gov

Detailed SAR studies on thiazolo[5,4-b]pyridine derivatives as inhibitors of the c-KIT kinase, a target in gastrointestinal stromal tumors (GIST), further highlight the importance of substituents. Modifications at various positions on the scaffold have been explored to overcome drug resistance. nih.gov For example, exploring different amide groups at the 2-position of the ring system showed that replacing a primary amine with cyclohexyl amide or benzamide (B126) groups could decrease activity, indicating a sensitivity to the size and nature of this substituent. nih.gov

The table below summarizes illustrative substituent effects on the biological activity of related thiazolopyridine scaffolds, providing a framework for potential modifications to this compound.

ScaffoldTargetPosition of VariationSubstituentEffect on PotencyReference
Thiazolo[5,4-b]pyridinePI3KαCore AttachmentPyridylHigh Potency nih.gov
Thiazolo[5,4-b]pyridinePI3KαCore AttachmentPhenylDecreased Potency nih.gov
Thiazolo[5,4-b]pyridinePI3KαAryl MoietySulfonamideImportant for Activity nih.gov
Thiazolo[5,4-b]pyridinec-KIT (mutant)2-amino groupPrimary Amine (-NH2)High Potency (IC50 = 0.14 µM) nih.gov
Thiazolo[5,4-b]pyridinec-KIT (mutant)2-amino groupBenzamideDecreased Potency (IC50 = 0.74 µM) nih.gov
Thiazolo[5,4-b]pyridinec-KIT (mutant)2-amino groupCyclohexyl amideDecreased Potency (IC50 = 1.51 µM) nih.gov

Scaffold Modifications and Bioisosteric Replacements to Optimize Activity

Scaffold modification and bioisosteric replacement are key strategies in drug design to improve potency, alter selectivity, and enhance drug-like properties. researchgate.net The thiazolo[4,5-b]pyridine framework is amenable to such changes, allowing for the exploration of novel chemical space.

One common modification is the bioisosteric replacement of atoms within the heterocyclic core. For example, replacing the sulfur atom in the thiazole (B1198619) ring with a nitrogen atom leads to the imidazo[4,5-b]pyridine scaffold. researchgate.net This core is also considered a purine isostere and has been investigated for various biological activities, including as cytotoxic agents. researchgate.net The change from a thiazole to an imidazole (B134444) ring alters the electronic properties and hydrogen bonding capacity of the molecule, which can lead to different interactions with biological targets.

Another approach is the modification of the thiazole ring's saturation state. Research on herbicidal agents has shown that converting the aromatic thiazole moiety in a thiazolo[4,5-b]pyridine to a non-aromatic 2,3-dihydrothiazole (B1197258) (thiazoline) unit can have a measurable impact on physicochemical properties. beilstein-journals.org Specifically, the thiazoline-containing analogue exhibited higher water solubility and a lower LogP compared to its aromatic counterpart, which can be advantageous for optimizing pharmacokinetic profiles. beilstein-journals.org

The pyridine (B92270) ring itself can also be replaced. In a related series, the pyridine ring was replaced by a pyrimidine, yielding thiazolo[5,4-d]pyrimidine (B3050601) derivatives. mdpi.com This alteration significantly changes the scaffold's properties and has been used to develop compounds with high affinity for adenosine (B11128) receptors. mdpi.com

Original ScaffoldModified ScaffoldType of ModificationImpactReference
Thiazolo[4,5-b]pyridineImidazo[4,5-b]pyridineBioisosteric Replacement (S for N)Alters electronics and H-bonding; explored for cytotoxic activity. researchgate.net
Thiazolo[4,5-b]pyridine2,3-Dihydrothiazolo[4,5-b]pyridineScaffold SaturationIncreased water solubility, lower LogP; explored for herbicidal activity. beilstein-journals.org
Thiazolo[5,4-b]pyridineThiazolo[5,4-d]pyrimidineBioisosteric Replacement (Pyridine for Pyrimidine)Alters core properties; explored for adenosine receptor affinity. mdpi.com

Rational Design Principles for Enhanced Target Affinity and Functional Modulation

Rational design principles leverage structural information about the biological target to guide the synthesis of molecules with improved affinity and selectivity. Molecular docking studies on the related thiazolo[5,4-b]pyridine scaffold have provided valuable insights into how these molecules interact with protein kinases, a major class of drug targets. nih.gov

For PI3K inhibitors, docking analysis revealed that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits effectively into the ATP binding pocket of the PI3Kα kinase. nih.gov The core heterocycle forms a crucial hydrogen bond interaction with the Val851 residue in the hinge region of the kinase. nih.gov This type of interaction is a hallmark of many kinase inhibitors and is a primary consideration in their design. Additionally, a sulfonamide group on a substituent was observed to form another hydrogen bond with Lys802, anchoring the molecule in the binding site and contributing to its high potency. nih.gov

These findings underscore a key principle in the rational design of kinase inhibitors based on this scaffold: the core heterocycle acts as a hinge-binder, while substituents introduced at positions like the 5-position (via the bromo-intermediate) can be designed to interact with other regions of the ATP pocket to enhance affinity and selectivity. nih.govnih.gov For example, functionalization at different positions of the thiazolo[5,4-b]pyridine scaffold has been used to target the ATP-binding site of various kinases, including BCR-ABL, RAF, and VEGFR2. nih.gov

The design of novel derivatives of this compound would therefore involve:

Maintaining the core's ability to form key hydrogen bonds with the target's hinge region.

Utilizing the 5-bromo position to introduce substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding pocket.

Applying scaffold modifications or bioisosteric replacements to fine-tune physicochemical properties and explore alternative binding modes or target classes.

By integrating SAR data with structural biology and computational modeling, new generations of potent and selective modulators based on the this compound scaffold can be rationally designed.

Role in Medicinal Chemistry and Drug Discovery As a Privileged Scaffold

Recognition of the Thiazolopyridine System as a Privileged Scaffold in Drug Design

The thiazolopyridine core, and specifically its thiazolo[4,5-b]pyridine (B1357651) isomer, is widely regarded as a privileged scaffold in medicinal chemistry. This recognition stems from the recurring appearance of this structural motif in a multitude of compounds exhibiting a broad spectrum of biological activities. The pyridine (B92270) ring is a common feature in many FDA-approved drugs, and its fusion with a thiazole (B1198619) ring creates a bicyclic system with unique electronic and steric properties that are conducive to binding with high affinity to various protein targets. nih.gov

The thiazolopyridine framework is considered a bioisostere of purines, which are fundamental components of nucleic acids and various coenzymes. nih.gov This structural similarity allows thiazolopyridine derivatives to mimic endogenous purines and interact with their corresponding receptors and enzymes. This has been a successful strategy in the development of antagonists and inhibitors for a range of targets.

The versatility of the thiazolopyridine scaffold is demonstrated by the diverse pharmacological activities reported for its derivatives, which include:

Antimicrobial Activity : Derivatives have shown potent activity against various bacterial and fungal strains. nih.govresearchgate.net

Antioxidant Properties : Several thiazolo[4,5-b]pyridine-2-ones have been synthesized and demonstrated notable antioxidant capabilities. nuph.edu.uaresearchgate.net

Anti-inflammatory Effects : The scaffold has been utilized to develop compounds with significant anti-inflammatory action. researchgate.netderpharmachemica.com

Antitumor Activity : Thiazolo[4,5-b]pyridine derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory effects on cancer cell lines. researchgate.net

Kinase Inhibition : The thiazolo[5,4-b]pyridine (B1319707) scaffold, a closely related isomer, has been successfully employed in the discovery of potent inhibitors of various kinases, such as PI3K, c-KIT, and EGFR-TK, which are crucial targets in oncology. nih.govnih.govmdpi.comnih.gov

The privileged nature of this scaffold makes it a valuable starting point for the development of new therapeutic agents, as it provides a pre-validated framework for molecular recognition by biological systems.

Application in Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery. This approach utilizes small, low-molecular-weight compounds, or "fragments," as starting points for the development of high-affinity ligands. The thiazolo[4,5-b]pyridine core, due to its intrinsic properties, is a promising candidate for inclusion in fragment libraries.

Key characteristics of the thiazolo[4,5-b]pyridine scaffold that make it suitable for FBDD include:

Low Molecular Weight and Complexity : The core structure is relatively small and rigid, conforming to the "Rule of Three" often applied in fragment selection.

Structural Rigidity : The fused bicyclic system has limited conformational flexibility, which can lead to more favorable binding entropy upon interaction with a target.

3D-Character : The scaffold possesses a defined three-dimensional shape that can effectively probe the topology of a protein's binding site.

Multiple Interaction Points : The presence of nitrogen and sulfur atoms, as well as the aromatic system, provides multiple points for hydrogen bonding, and other non-covalent interactions.

While specific examples of FBDD campaigns initiating with 5-Bromothiazolo[4,5-b]pyridin-2-amine or the broader thiazolo[4,5-b]pyridine scaffold are not extensively documented in publicly available literature, the principles of FBDD strongly support its potential in this area. The scaffold can serve as a starting fragment that, upon binding to a target, can be elaborated and optimized through synthetic modifications to enhance its potency and selectivity. The bromine atom in this compound is particularly useful in this context, as it provides a reactive handle for various cross-coupling reactions, allowing for the systematic exploration of chemical space around the core scaffold.

Development of Lead Compounds and Preclinical Candidates Based on the Thiazolopyridine Core

The utility of the thiazolopyridine scaffold is underscored by the successful development of numerous lead compounds and preclinical candidates targeting a range of diseases. The structural versatility of this core allows for extensive chemical modification to optimize pharmacological properties.

One notable area of success has been in the development of kinase inhibitors . The thiazolo[5,4-b]pyridine isomer has served as a key template for potent inhibitors of phosphoinositide 3-kinase (PI3K), with some analogues exhibiting IC50 values in the nanomolar range. nih.govmdpi.com For instance, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were designed and synthesized, leading to the identification of a compound with an IC50 of 3.6 nM against PI3Kα. nih.gov Furthermore, novel thiazolo[5,4-b]pyridine derivatives have been developed as inhibitors of c-KIT, overcoming resistance to existing drugs like imatinib (B729). nih.gov In the realm of non-small cell lung cancer, thiazolo[5,4-b]pyridine derivatives have been designed as potent and selective EGFR-TK inhibitors, with some compounds showing remarkable potency comparable to the clinically approved drug Osimertinib. nih.gov

In the field of antimicrobial research , derivatives of the thiazolo[4,5-b]pyridine scaffold have demonstrated significant potential. A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and evaluated for their antimicrobial activity. One compound, in particular, displayed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM. nih.gov

The development of these and other lead compounds highlights the robustness of the thiazolopyridine scaffold in generating drug-like molecules with desirable potency and selectivity. The ability to systematically modify the core at various positions allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of the resulting compounds, paving the way for their advancement into preclinical and clinical development.

Table of Research Findings on Thiazolopyridine Derivatives

Compound ClassTarget/ActivityKey FindingsReference
2-Pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridinesPI3Kα InhibitorIdentified a potent inhibitor with an IC50 of 3.6 nM. nih.gov
Thiazolo[5,4-b]pyridine derivativesc-KIT InhibitorDeveloped compounds that overcome imatinib resistance. nih.gov
Substituted thiazolo[5,4-b]pyridine analoguesEGFR-TK InhibitorsLead compound showed IC50 values of 0.010 μM against HCC827 cell line. nih.gov
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesAntimicrobialA derivative exhibited potent activity against P. aeruginosa and E. coli (MIC = 0.21 μM). nih.gov
Thiazolo[4,5-b]pyridine-2-one derivativesAntioxidantSynthesized compounds showed potential for scavenging free radicals. nuph.edu.ua
Thiazolo[4,5-b]pyridine derivativesAnti-inflammatorySome derivatives showed strong anti-inflammatory action in vivo. researchgate.netderpharmachemica.com

Potential Applications Beyond Traditional Medicinal Chemistry

Applications in Materials Science

The thiazolopyridine ring system is recognized for its potential in the creation of functional materials, with applications in semiconductors and photographic materials. tandfonline.comresearchgate.netresearchgate.net The inherent aromaticity and electron-rich nature of the scaffold make it a promising candidate for organic electronics and photophysical applications.

Fluorescent Dyes: The thiazolopyridine core is an integral component of various fluorescent molecules. While direct studies on the fluorescence of 5-Bromothiazolo[4,5-b]pyridin-2-amine are not extensively documented, related structures demonstrate the scaffold's utility. For instance, a novel series of fluorophores based on a thiazolo[5,4-b]thieno[3,2-e]pyridine core structure has been synthesized, exhibiting emissions that span the entire visible spectrum, from blue (403 nm) to deep-red (655 nm). researchgate.net These compounds, some of which are aggregation-induced emission luminogens (AIEgens), have high photoluminescence quantum yields, reaching up to 63% in the solid state. researchgate.net

Similarly, pyridine-decorated thiazolo[5,4-d]thiazole derivatives have been developed that display strong fluorescence in the near-UV to bluish-green region of the spectrum. researchgate.net The photophysical properties of these materials can be modulated by positional isomerism and protonation of the pyridine (B92270) nitrogen atoms. researchgate.net The development of such advanced dyes is crucial for technologies like organic light-emitting diodes (OLEDs). Research into multi-resonance thermally activated delayed fluorescence (MR-TADF) materials, which are critical for highly efficient OLEDs, has utilized pyridine and pyrimidine cores to create deep-blue emitters with very narrow emission spectra. chemrxiv.orgossila.com These examples underscore the potential of the thiazolo[4,5-b]pyridine (B1357651) framework as a foundational element for creating novel and efficient fluorescent materials for displays, lighting, and bio-imaging.

Utility as Analytical Reagents

The structural features of the thiazolo[4,5-b]pyridine scaffold, including the presence of nitrogen and sulfur heteroatoms, make it an excellent candidate for development as a selective analytical reagent. These atoms can act as binding sites for metal ions, leading to changes in the molecule's photophysical properties, which can be harnessed for sensing applications.

A prime example is the development of a novel fluorescent probe, 2-HPTP, which is based on the thiazolo[4,5-b]pyridine structure. nih.gov This probe demonstrates high selectivity for the detection of zinc ions (Zn²⁺) over other common and biologically relevant cations. The binding of Zn²⁺ to the 2-HPTP probe results in a significant fluorescence enhancement and a notable red-shift of 85 nm in the emission wavelength. nih.gov This specific response allows for the sensitive and selective quantification of Zn²⁺.

The probe has proven effective for imaging changes in zinc ion concentrations within living cells and tissues, demonstrating its membrane permeability and photostability. nih.gov Specifically, it has been shown to accumulate in lysosomes, making it a valuable tool for studying the role of zinc in subcellular compartments. nih.gov The success of this probe highlights the potential of this compound as a precursor for designing other selective chemosensors for environmental monitoring, industrial process control, and biological research.

ParameterValueReference
Target AnalyteZinc Ion (Zn²⁺) nih.gov
Probe Name2-HPTP nih.gov
Complex Stoichiometry (Probe:Zn²⁺)1:1 nih.gov
Emission Wavelength Shift (upon binding)85 nm (Red-shift) nih.gov
Detection Limit3.48 x 10⁻⁷ M nih.gov
Association Constant (Kₐ)2.40 x 10⁶ M⁻¹ nih.gov
Table 1. Properties of a Thiazolo[4,5-b]pyridine-Based Fluorescent Probe for Zinc Ion Detection.

Development in Agrochemicals

The thiazolopyridine skeleton is a privileged structure in the field of agrochemicals, with derivatives exhibiting a wide range of biological activities, including herbicidal and insecticidal properties. tandfonline.comresearchgate.net

Herbicides: Research has led to the synthesis of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives that show potent herbicidal effects. acs.orgacs.org These compounds exhibit auxin-like symptoms, similar to commercial phenoxy herbicides, and are particularly effective against dicotyledonous (broadleaf) weeds while showing selectivity towards monocotyledonous crops like cereals. acs.org Structure-activity relationship studies have revealed that the presence of a 2-oxo group and a 6-chloro substituent on the thiazolopyridine ring enhances herbicidal activity against specific weed species. acs.org

Insecticides: The thiazole (B1198619) and pyridine rings are both important components in commercial insecticides. Building on this, novel N-pyridylpyrazole derivatives incorporating a thiazole moiety have been designed and synthesized. mdpi.com These compounds have demonstrated significant insecticidal activity against several major lepidopteran pests, including the diamondback moth (Plutella xylostella), the beet armyworm (Spodoptera exigua), and the fall armyworm (Spodoptera frugiperda). mdpi.com Certain derivatives, such as compound 7g from the study, exhibited efficacy comparable to the commercial insecticide indoxacarb, highlighting the potential for developing new crop protection agents based on this chemical scaffold. mdpi.com

Compound ClassAgrochemical ActivityTarget OrganismsKey Structural FeaturesReference
Thiazolo[4,5-b]pyridine-3(2H)-acetic acidsHerbicide (Auxin-like)Broadleaf weeds (e.g., Velvetleaf, Morning glory)2-oxo and 6-chloro substituents acs.org
N-pyridylpyrazole thiazole derivativesInsecticideLepidopteran pests (e.g., P. xylostella, S. exigua)N-pyridylpyrazole linked to a thiazole ring mdpi.com
Table 2. Agrochemical Applications of Thiazolopyridine Derivatives.

Future Research Directions

Exploration of Novel and More Efficient Synthetic Methodologies

The continued investigation of 5-Bromothiazolo[4,5-b]pyridin-2-amine and its derivatives necessitates the development of innovative and efficient synthetic strategies. While established methods for the synthesis of the thiazolo[4,5-b]pyridine (B1357651) core exist, future research should focus on methodologies that offer improved yields, scalability, and sustainability.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the construction of the thiazolo[4,5-b]pyridine scaffold. dmed.org.ua

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity and more consistent production, which is particularly important for large-scale synthesis.

Traceless Solid-Phase Synthesis: The use of solid-phase synthesis can streamline the preparation of libraries of this compound analogs for high-throughput screening. scite.ai This approach facilitates purification and allows for the rapid diversification of the core structure.

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts, such as magnesium oxide, can lead to more sustainable synthetic routes. dmed.org.ua One-pot multicomponent reactions also represent a promising avenue for improving the efficiency and environmental footprint of the synthesis. researchgate.net

A comparative overview of potential synthetic improvements is presented in the table below.

MethodologyPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, improved yields. dmed.org.ua
Flow ChemistryEnhanced control, scalability, and purity.
Solid-Phase SynthesisStreamlined library synthesis and purification. scite.ai
Green ChemistryIncreased sustainability and efficiency. dmed.org.ua

Deeper Mechanistic Understanding of Biological Interactions and Polypharmacology

While the broader class of thiazolo[4,5-b]pyridines has been associated with various biological activities, a detailed mechanistic understanding of how this compound and its derivatives interact with biological targets is largely unexplored. Future research should aim to elucidate these mechanisms to guide the rational design of more potent and selective compounds.

Important research avenues include:

Target Identification and Validation: Identifying the specific molecular targets (e.g., kinases, enzymes, receptors) of this compound derivatives is crucial. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for this purpose.

Elucidation of Binding Modes: Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy, can provide atomic-level details of how these compounds bind to their targets. This information is invaluable for structure-based drug design.

Investigation of Polypharmacology: Many small molecules interact with multiple targets, a phenomenon known as polypharmacology. A comprehensive understanding of the polypharmacological profile of this compound derivatives could reveal both beneficial off-target effects and potential liabilities. This multifaceted activity could be advantageous in treating complex diseases.

Advanced Computational Modeling for Predictive Design and Virtual Screening

Computational modeling and in silico techniques are indispensable tools in modern drug discovery and can significantly accelerate the development of new analogs of this compound.

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust and interpretable QSAR models can help predict the biological activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates. dmed.org.ua

Molecular Docking and Dynamics Simulations: These methods can predict the binding poses and affinities of ligands to their target proteins, providing insights into the molecular basis of their activity. researchgate.netmdpi.com Molecular dynamics simulations can further explore the dynamic nature of these interactions.

Virtual Screening of Compound Libraries: Large virtual libraries of compounds based on the this compound scaffold can be screened against various biological targets to identify novel hits with desired activity profiles. dmed.org.ua

In Silico ADME/Tox Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new analogs, helping to identify candidates with favorable drug-like properties early in the discovery process. mdpi.com

Diversification of Chemical Space for New Analogues with Tailored Properties

The chemical structure of this compound provides ample opportunities for chemical modification to generate new analogs with improved potency, selectivity, and pharmacokinetic properties. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Future synthetic efforts should be directed towards:

Structure-Activity Relationship (SAR) Studies: Systematic modifications at the 2-amino group and the 5-bromo position will be crucial to establish comprehensive SAR. nih.govnih.gov This will involve the synthesis of libraries of analogs with diverse substituents to probe the chemical space around the core scaffold.

Molecular Hybridization: Combining the this compound scaffold with other pharmacologically active moieties is a promising strategy for developing novel hybrid molecules with dual or synergistic activities. researchgate.net

Isosteric Replacements: Replacing key functional groups with isosteres can lead to analogs with improved metabolic stability, bioavailability, or target engagement.

The table below outlines potential diversification strategies and their rationales.

Diversification StrategyRationale
Modification of the 2-amino groupTo explore interactions with the target and modulate physicochemical properties.
Functionalization at the 5-positionTo introduce a wide range of substituents via cross-coupling reactions and probe new binding pockets.
Molecular HybridizationTo create novel compounds with multi-target activities. researchgate.net
Isosteric ReplacementsTo enhance drug-like properties such as metabolic stability and bioavailability.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromothiazolo[4,5-b]pyridin-2-amine?

The synthesis of brominated thiazolo-pyridine derivatives typically involves transition-metal-catalyzed cross-coupling reactions or direct functionalization of heterocyclic precursors. For example, Pd-catalyzed C–H arylation has been successfully applied to nitro-substituted analogs, using PdCl₂(PPh₃)₂, CuI, and K₂CO₃ in DMF under reflux conditions, achieving yields up to 64% . Alternatively, electrooxidation of thiadiazole derivatives in the presence of tetraalkylammonium salts can generate charge-transfer complexes, which may serve as intermediates for brominated products . Key steps include optimizing catalyst loading (e.g., 5 mol% Pd), solvent choice (polar aprotic solvents like DMF), and temperature (80–120°C). Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. Which spectroscopic and analytical methods are recommended for structural characterization?

A combination of techniques is essential:

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm proton environments and carbon connectivity.
  • IR spectroscopy for identifying functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, C–Br vibrations at 550–650 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., ESI+ mode for molecular ion confirmation).
  • X-ray crystallography (if single crystals are obtainable) to resolve steric effects of the bromo substituent.
    For purity assessment, HPLC with UV detection (λ = 254 nm) or LC-MS is recommended, especially when handling hygroscopic or light-sensitive batches .

Q. How does the bromo substituent influence solubility and stability under experimental conditions?

The bromine atom increases molecular weight and hydrophobicity, reducing aqueous solubility. Solubility can be enhanced using DMSO (up to 6.52 mM) or ethanol (4.89 mM) as co-solvents . Stability studies in D₂O or PBS (pH 7.4) at 25°C for 24–72 hours should be conducted via UV-Vis or NMR monitoring to detect degradation (e.g., debromination or ring-opening). For long-term storage, lyophilization under inert atmosphere (N₂ or Ar) at –20°C is advised .

Advanced Research Questions

Q. How does the bromo substituent modulate biological activity in kinase inhibition assays?

The bromine atom enhances steric bulk and electron-withdrawing effects, which can improve binding affinity to ATP pockets in kinases like AKT or p38 MAPK. For example, LY2228820 (a p38 MAPK inhibitor with a tert-butyl and fluorophenyl substituents) shows IC₅₀ values <100 nM, attributed to halogen-mediated hydrophobic interactions and π-stacking with conserved phenylalanine residues . Comparative studies with non-brominated analogs (e.g., chloro or methoxy derivatives) using surface plasmon resonance (SPR) or fluorescence polarization assays can quantify binding kinetics (Kd, kon/koff) .

Q. What strategies optimize catalytic conditions for C–H functionalization in thiazolo-pyridine systems?

Key variables include:

  • Catalyst selection : Pd(OAc)₂ or PdCl₂(dppf) for improved regioselectivity in bromination.
  • Ligand effects : Bulky ligands (e.g., PPh₃) suppress undesired dimerization side reactions.
  • Additives : CuI as a co-catalyst enhances electron transfer in Ullmann-type couplings .
  • Solvent optimization : DMF or DMA at 100°C improves reaction homogeneity.
    Reaction progress should be tracked via TLC or in situ FTIR. For scalability, flow chemistry setups with immobilized catalysts can reduce metal contamination .

Q. How can computational modeling guide the design of this compound derivatives as PROTAC degraders?

Molecular docking (AutoDock Vina, Schrödinger Suite) into AKT or TRK kinase domains identifies optimal substituent positions for E3 ligase recruitment. For PROTAC design, linkers (e.g., PEG or alkyl chains) are modeled for flexibility and solvent exposure using MD simulations (AMBER or GROMACS). QSAR studies on brominated analogs correlate LogP values (2.5–3.5) with cellular permeability, validated by Caco-2 monolayer assays .

Q. How should researchers address contradictory data in enzyme inhibition or cytotoxicity assays?

Discrepancies often arise from:

  • Purity variations : Batch-to-batch differences (>95% vs. ~90%) alter IC₅₀ values. Validate purity via ¹H NMR integration or elemental analysis .
  • Assay conditions : ATP concentrations (1–10 mM) or buffer pH (7.4 vs. 6.8) impact kinase activity. Standardize protocols using commercial kits (e.g., ADP-Glo™).
  • Cell line heterogeneity : Use isogenic cell lines (e.g., AKT1-knockout vs. wild-type) to isolate target effects. Data normalization to housekeeping genes (GAPDH, β-actin) reduces variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.